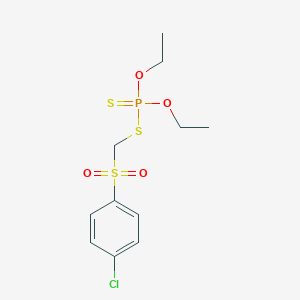
Carbophenothion sulfone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfone-related compounds can involve various methods, including the reaction of organolithium compounds with sulfonic acids. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C, demonstrating the use of organolithium chemistry in creating functional monomers for high-molecular weight aromatic polymers . Additionally, the synthesis of sulfoximine analogues of carbohydrate-based thiochromans indicates the potential for creating a variety of biologically active compounds through the manipulation of sulfone/sulfoxide functional groups .
Molecular Structure Analysis
The molecular structure of sulfone compounds is characterized by the presence of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss the synthesis of various sulfone-containing compounds, such as sulfonic acid-functionalized mesoporous organosilicas and side-chain-sulfonated polyimides . These structures are often used to impart specific properties, such as acidity or proton conductivity, to the materials.
Chemical Reactions Analysis
Sulfone compounds can participate in a variety of chemical reactions. For instance, the vinyl sulfone group acts as a Michael acceptor or a 2π partner in cycloaddition reactions, allowing for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles . The reactivity of sulfone groups also enables the catalytic activity of functionalized amorphous carbon materials in acid-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone-containing compounds are influenced by the presence of the sulfonyl group. For example, sulfonic acid-functionalized mesoporous organosilicas exhibit well-ordered mesoporosity and uniform porosity, with high acid-exchange capacity and catalytic activity . Side-chain-sulfonated polyimides show good solubility in aprotic solvents, high desulfonation temperature, and high proton conductivity, which are desirable properties for applications such as proton-exchange membranes .
Applications De Recherche Scientifique
Reductive Metabolism in Organophosphorus Insecticide Detoxification
- Carbophenothion sulfoxide, a metabolite of carbophenothion, undergoes reductive metabolism to carbophenothion in rats, involving liver enzymes, NADPH, and FAD. This reduction process may play a role in mitigating the toxicity of certain organophosphorus insecticides (DeBaun & Menn, 1976).
Multiple Reductive Systems in Rat Liver
- Rat liver microsomes and supernatant exhibit various reductive systems for carbophenothion sulfoxide and other pesticidal chemicals, influenced by nicotinamide and flavin cofactors. These systems include mixed-function oxidase-coupled, NADH-stimulated microsomal, FAD-stimulated, and heat stable nonenzymatic reduction systems (Yoneyama & Matsumura, 1981).
Role in Extrahepatic Metabolism
- The flavin-containing monooxygenase (FMO) and cytochrome P450 (P450) systems in human liver, kidney, and microsomes exhibit stereoselective sulfoxidation of organophosphate and carbamate thioether compounds, indicating a significant role of FMO1 in extrahepatic metabolism (Furnes & Schlenk, 2005).
Use in Environmental Analysis
- Carbophenothion sulfone has been studied in the context of environmental analysis, particularly in wastewater treatments. Techniques such as solid-phase extraction and ion-pair liquid chromatography are employed for the detection and quantification of sulfonates in wastewater, highlighting its relevance in environmental monitoring and industrial applications (Altenbach & Giger, 1995).
Electronic Transport in Poly(azomethine Sulfone) Films
- Research on poly(azomethine sulfone)s, which involve reactions with bis(4-chlorophenyl)sulfone, has provided insights into the electronic transport mechanisms in thin films. This is pertinent in the field of materials science, particularly for semiconducting properties and their potential applications in electronics (Rusu et al., 2007).
Applications in Catalysis
- Sulfonation processes involving compounds like this compound are critical in catalysis. For instance, carbon materials with sulfonic acid groups derived from carbonization and sulfonation demonstrate significant catalytic performance in acid-catalyzed reactions, relevant in chemistry and materials science (Okamura et al., 2006).
Mécanisme D'action
Target of Action
Carbophenothion sulfone, like its parent compound Carbophenothion , is an organophosphorus compound . The primary targets of these compounds are acetylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound acts by inhibiting the action of acetylcholinesterase . This inhibition disrupts the signal transduction at the cholinergic synapse . As a result, acetylcholine accumulates in the synapse, leading to overstimulation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine in the synapse . This overstimulation can have downstream effects on various physiological processes controlled by the nervous system.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system . This can result in a range of symptoms, from nausea and vomiting to loss of consciousness . In severe cases, it can be fatal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound For instance, temperature, pH, and the presence of other chemicals can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by the target organism’s exposure level and resistance.
Safety and Hazards
Carbophenothion sulfone is highly toxic. It is fatal if swallowed and toxic in contact with skin . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/clothing .
Propriétés
IUPAC Name |
(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRYOZUHFXMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864701 | |
| Record name | S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16662-85-4 | |
| Record name | R 1776 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




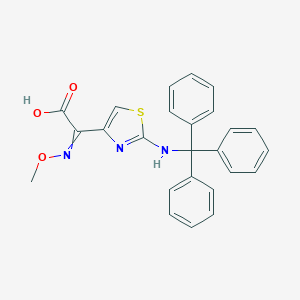

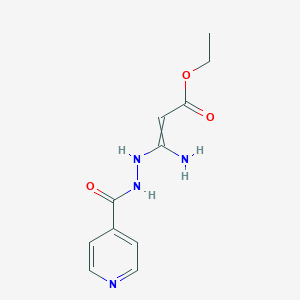

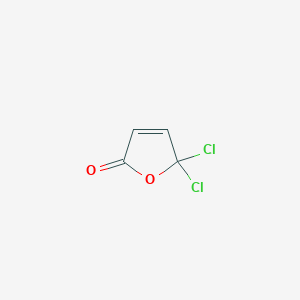


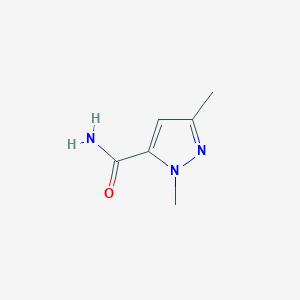
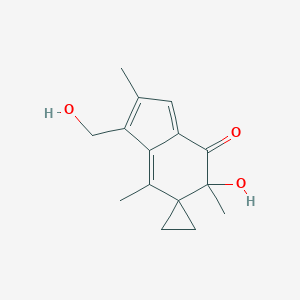
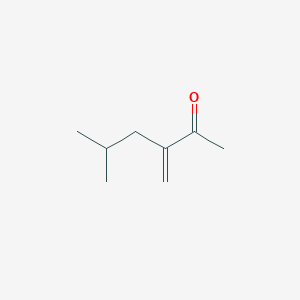
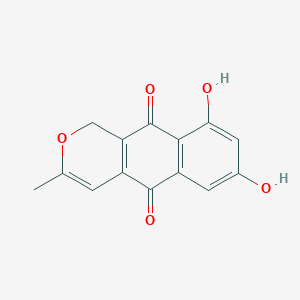
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
